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Compound of Interest

Compound Name: 2-Hydroxy-4-methylpyridine

Cat. No.: B087338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-hydroxy-4-
methylpyridine, a molecule of interest in medicinal chemistry and materials science. This

document summarizes key crystallographic data, details experimental protocols for structure

determination, and presents visual representations of its chemical nature and the workflow for

its analysis.

Core Data Presentation
The crystallographic data for 2-hydroxy-4-methylpyridine is available through several entries

in the Crystallography Open Database (COD). For the purpose of this guide, and due to the

direct availability of detailed published data for a closely related analogue, the crystallographic

parameters of 4-hydroxy-6-methylpyridin-2(1H)-one will be presented as a representative

example of this class of compounds. The methodologies for obtaining such data are directly

applicable to 2-hydroxy-4-methylpyridine.

Table 1: Crystal Data and Structure Refinement for 4-hydroxy-6-methylpyridin-2(1H)-one[1][2]
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Parameter Value

Empirical Formula C₆H₇NO₂

Formula Weight 125.13

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 4.7082 (5)

b (Å) 12.2988 (8)

c (Å) 10.0418 (7)

β (°) 91.303 (7)

Volume (Å³) 581.32 (8)

Z 4

Temperature (K) 298

Wavelength (Å) 0.71073 (Mo Kα)

Density (calculated) (Mg/m³) 1.430

Absorption Coefficient (mm⁻¹) 0.11

F(000) 264

Crystal Size (mm³) 0.65 × 0.20 × 0.18

θ range for data collection (°) 2.5 to 27.5

Index ranges -6 ≤ h ≤ 6, -15 ≤ k ≤ 15, -13 ≤ l ≤ 13

Reflections collected 2445

Independent reflections 1269 [R(int) = 0.024]

Completeness to θ = 27.50° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1269 / 0 / 85
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Goodness-of-fit on F² 1.05

Final R indices [I>2σ(I)] R1 = 0.050, wR2 = 0.134

R indices (all data) R1 = 0.069, wR2 = 0.160

Largest diff. peak and hole (e.Å⁻³) 0.23 and -0.22

Table 2: Selected Bond Lengths (Å) for 4-hydroxy-6-methylpyridin-2(1H)-one[1][2]

Bond Length (Å)

O1—C2 1.251 (2)

O2—C4 1.345 (2)

N1—C2 1.374 (2)

N1—C6 1.381 (2)

C2—C3 1.432 (2)

C3—C4 1.365 (2)

C4—C5 1.417 (2)

C5—C6 1.347 (2)

C6—C7 1.491 (2)

Table 3: Selected Bond Angles (°) for 4-hydroxy-6-methylpyridin-2(1H)-one[1][2]
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Angle Value (°)

C6—N1—C2 123.5 (1)

O1—C2—N1 121.2 (1)

O1—C2—C3 123.7 (1)

N1—C2—C3 115.1 (1)

C4—C3—C2 120.9 (1)

O2—C4—C3 118.0 (1)

O2—C4—C5 123.5 (1)

C3—C4—C5 118.5 (1)

C6—C5—C4 119.5 (1)

C5—C6—N1 122.4 (1)

C5—C6—C7 121.2 (1)

N1—C6—C7 116.4 (1)

Experimental Protocols
The following sections describe the methodologies for the synthesis, crystallization, and X-ray

diffraction analysis of pyridinone derivatives, adapted from the successful structure

determination of 4-hydroxy-6-methylpyridin-2(1H)-one.[1][2] These protocols are highly relevant

for the study of 2-hydroxy-4-methylpyridine.

Synthesis
The synthesis of the title compound's analogue involves the hydrolysis of a precursor. For

instance, 4-hydroxy-6-methylpyridin-2(1H)-one can be synthesized by placing 10.0 g of ethyl 4-

hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in 350 ml of 1 N hydrochloric acid.[1]

The mixture is stirred at reflux for 72 hours, during which the product precipitates as a white

solid.

Crystallization
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Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a

saturated solution. For the analogue, 100 mg of 4-hydroxy-6-methylpyridin-2(1H)-one was

dissolved in 10 ml of a methanol-diethylether mixture (1:1, v/v).[1] This solution is placed in a

glass vial, and slow evaporation of the solvent yields crystals of suitable quality for X-ray

analysis.

X-ray Diffraction Data Collection and Structure
Refinement
A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at

room temperature (e.g., 298 K) using Mo Kα radiation (λ = 0.71073 Å). The collected diffraction

data are processed to obtain the unit cell dimensions and integrated intensities. The structure is

solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen

atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions

and refined using a riding model.

Visualizations
Tautomeric Relationship
2-Hydroxy-4-methylpyridine exists in a tautomeric equilibrium with its pyridone form, 4-

methyl-1H-pyridin-2-one.[3] In the solid state, the pyridone tautomer is generally favored.

Caption: Tautomeric equilibrium of 2-hydroxy-4-methylpyridine.

Experimental Workflow for Crystal Structure Analysis
The process of determining the crystal structure of a small organic molecule like 2-hydroxy-4-
methylpyridine follows a standardized workflow from synthesis to final structure validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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